1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- React 2-chlorobenzyl chloride with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 2-chlorobenzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Synthesis of Alkyne Intermediate
- React 4-methylbenzyl bromide with propargyl alcohol in the presence of a base like potassium carbonate to form 4-methylbenzyl propargyl ether.
- Reaction conditions: Reflux, stirring for several hours.
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Step 3: Click Chemistry Reaction
- Combine the azide and alkyne intermediates in the presence of a copper(I) catalyst (e.g., copper(I) iodide) to form the triazole ring.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 4: Final Coupling
- React the triazole intermediate with pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antifungal, or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-(2-chlorophenyl)-N-(4-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl, methylbenzyl, and pyridinyl groups can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-8-10-16(11-9-15)13-25-22(29)20-21(17-5-4-12-24-14-17)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMJRXSYBMMGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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